5-Ethoxy-2-methylpyrimidin-4-amine

PLK4 Inhibition Kinase Degraders Anticancer Drug Discovery

Researchers designing PLK4 inhibitors face a critical decision in selecting the appropriate 5-alkoxy building block-a choice that determines target engagement potency. Using a suboptimal analog like the 5-methoxy derivative risks generating lead series with insufficient potency, wasting months of synthetic effort. 5-Ethoxy-2-methylpyrimidin-4-amine directly addresses this challenge. - Delivers a 1,000-fold potency advantage over the closest methoxy analog in PLK4 inhibition (IC50 2.2 nM). - Serves as a privileged fragment for multi-target kinase inhibitor libraries with confirmed TRKA activity (EC50 84 nM). - Provides the definitive ethyl-chain data point for systematic SAR studies probing steric tolerance. Supplied by BenchChem with rapid global delivery, this building block ensures your medicinal chemistry campaign starts with a validated, high-impact intermediate.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13943863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-methylpyrimidin-4-amine
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCOC1=CN=C(N=C1N)C
InChIInChI=1S/C7H11N3O/c1-3-11-6-4-9-5(2)10-7(6)8/h4H,3H2,1-2H3,(H2,8,9,10)
InChIKeyXOOSHJGMZWXIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2-methylpyrimidin-4-amine in Kinase-Targeted Degraders


5-Ethoxy-2-methylpyrimidin-4-amine is a functionalized pyrimidine building block characterized by a 4-amino group, a 2-methyl substituent, and a distinct 5-ethoxy group. It is most prominently utilized not as a final drug compound, but as a critical substructure within larger, complex molecules, particularly in the design of Polo-like kinase 4 (PLK4) inhibitors developed as potential anticancer agents [1]. Its role as a versatile intermediate for generating libraries of O-linked pyrimidin-4-amine-based compounds for drug discovery is well-established in the patent literature [2]. Its value lies in its ability to introduce a specific hydrogen-bond acceptor and modulate the steric and electronic environment at the 5-position of the pyrimidine core, enabling fine-tuning of target engagement.

PLK4 inhibitor synthesis and degrader (PROTAC) design
Focused kinase library construction for dual PLK4/TRKA profiles
Structure-activity relationship (SAR) studies at pyrimidine 5-position

Why 5-Ethoxy-2-methylpyrimidin-4-amine Cannot Be Substituted


Simple substitution with other 4-aminopyrimidine isomers or commercially convenient analogs like 5-methoxy-2-methylpyrimidin-4-amine is not scientifically valid for projects requiring specific potency and selectivity profiles. The size and lipophilicity of the 5-alkoxy group directly dictate the binding affinity to key therapeutic targets like PLK4. Patent data demonstrates that even a minor structural change from a 5-methoxy to a 5-ethoxy group results in a measurable shift in biological activity, confirming that these analogs are not functionally interchangeable [1]. Selecting the incorrect building block early in a synthesis campaign risks generating a lead series with suboptimal target engagement, wasting significant downstream chemistry and biological testing resources.

Target building block
5-Ethoxy-2-methylpyrimidin-4-amine
Common substitute
5-Methoxy-2-methylpyrimidin-4-amine
A minor alkyl group change (ethoxy to methoxy) can shift PLK4 inhibitory activity; reported matched-pair comparisons show these analogs are not functionally interchangeable. Selecting the wrong building block may lead to suboptimal target engagement and wasted synthesis resources.

Performance Benchmarks Against Closest Analogs


PLK4 Inhibitory Potency vs 5-Methoxy Analog

In a direct matched molecular pair comparison from the same patent family, incorporating the 5-ethoxy-2-methylpyrimidin-4-amine substructure into a complex spirocyclic inhibitor scaffold resulted in greater inhibitory potency against the PLK4 kinase target compared to the analogous 5-methoxy derivative. The compound bearing the target 5-ethoxy group (Example 134) demonstrated an IC50 of 2.2 nM [1]. Its direct structural analog, where the 5-ethoxy group is replaced by a 5-methoxy group (Example 131), showed reduced potency with an IC50 of 2,200 nM [2]. This represents an approximate 1,000-fold improvement in biochemical potency attributable to the specific 5-ethoxy substitution.

PLK4 IC50
Head-to-head
2.2 nM (5-EtO)
vs 2,200 nM (5-MeO)
Reported ~1,000-fold potency shift attributable to ethoxy substitution
Scaffold-specific data from spirocyclic inhibitor series (Example 134 vs 131)
PLK4 Inhibition Kinase Degraders Anticancer Drug Discovery

TRKA Kinase Affinity in Dual Inhibitor Scaffolds

The utility of the 5-ethoxy-2-methylpyrimidin-4-amine group extends beyond PLK4. When integrated into a different molecular scaffold designed for dual PLK4/TRKA inhibition, the resulting compound exhibited significant affinity for the TRKA receptor. The compound from the same patent series (CFI-400495, containing the target substructure) demonstrated an EC50 of 84 nM against TRKA [1]. This provides a cross-target quantification of the substructure's profile, establishing it as a versatile core for polypharmacology in kinase drug discovery.

TRKA EC50
Reported
84 nM (CFI-400495 containing substructure)
Establishes a benchmark for dual PLK4/TRKA polypharmacology design
Cellular TRKA inhibition assay; compound includes target building block
TRKA Inhibition Kinase Selectivity Pain and Cancer

Conformational Impact on Target Binding

The superior PLK4 potency of the 5-ethoxy derivative over the 5-methoxy analog is not solely an electronic effect. The larger ethyl group introduces a greater degree of conformational entropy and a more sterically demanding environment around the pyrimidine C5 position. This steric and conformational constraint is hypothesized to pre-organize the final molecule into a binding-competent conformation that more productively interacts with the PLK4 ATP-binding pocket, while the smaller methoxy group lacks this pre-organization effect [1].

SAR Rationale
Class-level
Ethyl vs methyl: steric bulk and conformational pre-organization hypothesis
Supports SAR interpretation; 5-ethoxy may pre-organize a binding-competent conformation
Inferred from molecular modeling and patent structure-activity relationships
Molecular Conformation Structure-Activity Relationship Drug Design

High-Value Application Scenarios


PLK4-Targeted Anticancer Drug Discovery

This is the highest-confidence application, directly supported by a 1,000-fold potency advantage over the closest methoxy analog. Procuring this compound is essential for any medicinal chemistry campaign aiming to generate potent, selective PLK4 inhibitors or PLK4-based proteolysis-targeting chimeras (PROTACs). Using the 5-ethoxy derivative provides a validated starting point for achieving nanomolar target engagement, as evidenced by the 2.2 nM IC50 data [1].

Focused Kinase Libraries for Dual PLK4/TRKA Polypharmacology

The compound's demonstrated activity against both PLK4 and TRKA kinases makes it a privileged fragment for constructing libraries aimed at identifying multi-target kinase inhibitors. The 84 nM EC50 against TRKA [2] confirms its utility in designing compounds for indications where simultaneous inhibition of PLK4 and TRKA is therapeutically desirable, such as in certain cancers or pain conditions.

SAR Studies on 5-Position Alkoxy Effects

This compound serves as the larger, more lipophilic comparator in systematic SAR studies against 5-methoxy or 5-H analogs. The established quantitative activity shift allows researchers to probe the steric and stereoelectronic tolerance of a kinase target's active site, providing critical data to guide further optimization [3]. Its value is in providing a definitive data point for the ethyl chain length.

Application
Selection Property
Validation Focus
PLK4 inhibitor synthesis and degrader design
5-Ethoxy substitution for nanomolar PLK4 binding
PLK4 biochemical inhibition assay (IC50)
Dual PLK4/TRKA kinase library construction
Dual-kinase polypharmacology profile
TRKA cellular assay and selectivity screening
Alkoxy SAR at pyrimidine 5-position
Distinct ethoxy chain length for steric mapping
Comparative SAR with 5-methoxy and 5-H analogs
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